![molecular formula C22H16FN3O4S B2893152 Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-16-5](/img/structure/B2893152.png)
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound. It belongs to the class of compounds known as pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms . Pyridazines and their derivatives have been reported to possess antimicrobial, antituberculosis, antifungal, anticancer, herbicidal activities, and plant growth regulators and crop protecting agents .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a five-membered thiophene ring fused with a six-membered pyridazine ring. The compound also has various substituents including a 3-fluorobenzamido group, a phenyl group, and an ethyl carboxylate group .Applications De Recherche Scientifique
Neuroprotective Agent Development
This compound could potentially be used in the development of neuroprotective agents. Neuroprotection aims to preserve neuronal function and structure, which is crucial in preventing or slowing disease progression in conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury . The related pyrimidine derivatives have shown promise in reducing the expression of stress and apoptosis markers in neuronal cells, suggesting that our compound could be explored for similar neuroprotective effects.
Anti-neuroinflammatory Research
The anti-neuroinflammatory properties of pyrimidine derivatives make them candidates for treating neuroinflammatory conditions . By inhibiting the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha, these compounds can provide insights into managing diseases where neuroinflammation is a key factor, such as multiple sclerosis.
Anticancer Activity
Pyridazine derivatives, which are structurally related to our compound, have been reported to exhibit anticancer activity . They can be used to study various cancer pathways and develop new anticancer drugs, particularly by targeting specific enzymes or signaling pathways involved in tumor growth and metastasis.
Antimicrobial and Antiviral Research
The pyridazine core is known to possess antimicrobial and antiviral activities . This compound could be used to synthesize new derivatives that can be tested against a range of pathogens, contributing to the development of new antibiotics and antiviral medications.
Cardiovascular Drug Development
Some pyridazine derivatives have shown potential as cardiovascular drugs, particularly as antiplatelet and antihypertensive agents . Research into this compound could lead to the discovery of new treatments for heart diseases, addressing issues like blood clot formation and high blood pressure.
Agrochemical Applications
Pyridazine and pyridazinone rings are present in some commercially available agrochemicals . The compound could be investigated for its herbicidal, insecticidal, or fungicidal properties, which could lead to the development of new, more effective agrochemicals.
Orientations Futures
The future directions for this compound could involve further investigation into its potential biological activities. Given the reported activities of similar compounds, it could be of interest to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent . Further studies could also investigate its mechanism of action and potential applications in medicine or agriculture.
Mécanisme D'action
Target of Action
It is known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of pharmacological activities .
Propriétés
IUPAC Name |
ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-7-6-8-14(23)11-13)17(16)21(28)26(25-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPJAPMQMSRZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

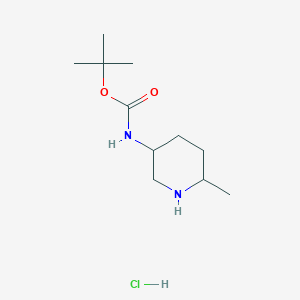
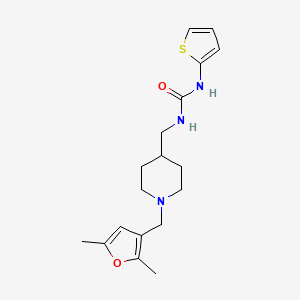
![6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2893073.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893074.png)
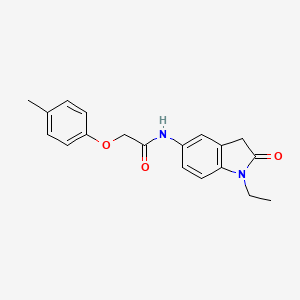
![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)
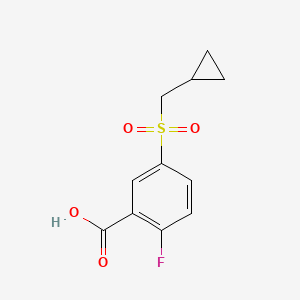

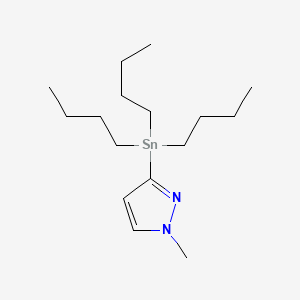

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)
![N-[2,5-Di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2893092.png)